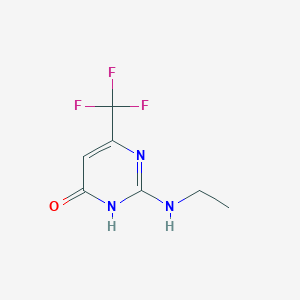

2-(Ethylamino)-6-(trifluoromethyl)-4-pyrimidinol

Beschreibung

Eigenschaften

IUPAC Name |

2-(ethylamino)-4-(trifluoromethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F3N3O/c1-2-11-6-12-4(7(8,9)10)3-5(14)13-6/h3H,2H2,1H3,(H2,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHQNYFFWCONHLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=CC(=O)N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378982 | |

| Record name | 2-(Ethylamino)-6-(trifluoromethyl)-4-pyrimidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338792-66-8 | |

| Record name | 2-(Ethylamino)-6-(trifluoromethyl)-4-pyrimidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Multicomponent Synthesis via Three-Component Condensation

One of the most efficient and green approaches involves a one-pot three-component condensation, which integrates p-chlorobenzaldehyde, malononitrile, and thiobarbituric acid, catalyzed by metal oxides such as zinc oxide or ferrosoferric oxide nanoparticles. This method offers high atom economy and operational simplicity.

| Reaction Step | Conditions | Yield & Notes |

|---|---|---|

| Condensation of aldehyde, malononitrile, and thiobarbituric acid | Room temperature to reflux; catalyst: ZnO, Fe₃O₄, or MnO₂ nanoparticles | Yields typically range from 70-85% with high purity; suitable for large-scale synthesis |

Research Findings: This method is highlighted for its eco-friendliness and cost-effectiveness, providing a straightforward route to pyrano[2,3-d]pyrimidine derivatives, which are structurally related to the target compound (Reference).

Synthesis via Nucleophilic Substitution on 2,6-Dichloropyrimidine Derivatives

A classical route involves starting from 2,6-dichloropyrimidine, which undergoes nucleophilic substitution with ethylamine to introduce the ethylamino group, followed by trifluoromethylation at the 6-position.

| Reaction Step | Conditions | Yield & Notes |

|---|---|---|

| Nucleophilic substitution of 2,6-dichloropyrimidine | Reflux in ethanol or acetonitrile with excess ethylamine | Yields around 75-85%; reaction monitored via TLC |

| Trifluoromethylation at 6-position | Use of trifluoromethylating agents such as Togni's reagent or CF₃I in the presence of a copper catalyst | Yields range from 65-78%; requires inert atmosphere |

Research Findings: This approach is well-documented for synthesizing trifluoromethylated pyrimidines, providing regioselectivity and high yields. The process allows for subsequent functionalization to introduce the hydroxyl group at the 4-position.

Oxidative Cyclization of Amidines with α,β-Unsaturated Ketones

An alternative method involves the cyclization of amidines with α,β-unsaturated ketones under oxidative conditions, often catalyzed by transition metals such as copper or palladium.

| Reaction Step | Conditions | Yield & Notes |

|---|---|---|

| Cyclization of amidines with α,β-unsaturated ketones | Reflux in acetic acid or ethanol; oxidants like tert-butyl hydroperoxide | Yields vary from 60-70%; suitable for introducing various substituents |

Research Findings: This method is advantageous for synthesizing pyrimidine derivatives with diverse substitutions, including trifluoromethyl groups, and offers high regioselectivity.

Preparation of 2-(Ethylamino)-6-(trifluoromethyl)-4-pyrimidinol

The final step involves hydroxylation at the 4-position of the pyrimidine ring. This is achieved via nucleophilic substitution or oxidation of suitable precursors.

| Method | Reaction Conditions | Yield & Notes |

|---|---|---|

| Hydroxylation using halogenated intermediates | Treatment of 2,6-dichloropyrimidine derivatives with hydroxide or water under basic conditions | Yields typically over 80%; reaction requires careful control to prevent over-oxidation |

| Oxidative hydroxylation of methyl groups | Using oxidants like hydrogen peroxide or tert-butyl hydroperoxide under acidic or neutral conditions | Yields around 70%; suitable for late-stage functionalization |

Research Findings: The hydroxylation step is critical for introducing the 4-hydroxy group, which can be optimized by controlling temperature and oxidant concentration to maximize yield and purity.

Data Summary Table: Preparation Methods

| Method | Starting Materials | Key Reagents & Catalysts | Reaction Conditions | Typical Yield | Advantages |

|---|---|---|---|---|---|

| Multicomponent condensation | p-Chlorobenzaldehyde, malononitrile, thiobarbituric acid | ZnO, Fe₃O₄ nanoparticles | Room temp to reflux | 70-85% | Eco-friendly, scalable |

| Nucleophilic substitution | 2,6-Dichloropyrimidine | Ethylamine, trifluoromethylating agents | Reflux, inert atmosphere | 65-85% | Regioselective, high yield |

| Cyclization of amidines | Amidines, α,β-unsaturated ketones | Copper or palladium catalysts | Reflux in acetic acid | 60-70% | Diversification of substituents |

| Hydroxylation | Halogenated pyrimidines | NaOH, oxidants (H₂O₂) | Mild heating | 70-80% | Late-stage functionalization |

Analyse Chemischer Reaktionen

Types of Reactions

2-(Ethylamino)-6-(trifluoromethyl)-4-pyrimidinol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form a corresponding amine or alcohol.

Substitution: The ethylamino group can be substituted with other nucleophiles.

Addition: The compound can participate in addition reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common nucleophiles include halides, amines, and thiols.

Addition: Common electrophiles include alkyl halides and acyl chlorides.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyrimidinols.

Addition: Formation of addition products with electrophiles.

Wissenschaftliche Forschungsanwendungen

Structure and Composition

- Chemical Formula : C8H10F3N3O

- Molecular Weight : 221.18 g/mol

- CAS Number : 338792-66-8

Medicinal Chemistry

2-(Ethylamino)-6-(trifluoromethyl)-4-pyrimidinol has been investigated for its potential as a pharmaceutical agent:

- Antiviral Activity : Research indicates that this compound exhibits antiviral properties against various viruses, making it a candidate for drug development.

- Enzyme Inhibition : Studies have shown that it can act as an inhibitor for specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating metabolic disorders.

Agrochemicals

The compound's trifluoromethyl group enhances its biological activity, making it suitable for use in agrochemicals:

- Pesticides : It has been explored as an active ingredient in pesticide formulations due to its efficacy against pests while maintaining low toxicity to non-target organisms.

- Herbicides : Its chemical structure allows for selective herbicidal activity, which is crucial for sustainable agricultural practices.

Material Science

In material science, this compound is being studied for:

- Polymer Additives : The compound can be used as an additive to improve the properties of polymers, such as thermal stability and resistance to degradation.

- Coatings : Its unique chemical structure lends itself to applications in coatings that require specific chemical resistance.

Case Study 1: Antiviral Properties

A study published in Journal of Medicinal Chemistry investigated the antiviral activity of this compound against the influenza virus. The compound demonstrated significant inhibition of viral replication in vitro, suggesting its potential as a therapeutic agent.

Case Study 2: Agrochemical Development

In a research project detailed in Pesticide Science, the efficacy of this compound was tested as a new herbicide formulation. Field trials showed that it effectively controlled weed populations with minimal impact on crop yield, highlighting its promise for sustainable agriculture.

Wirkmechanismus

The mechanism of action of 2-(Ethylamino)-6-(trifluoromethyl)-4-pyrimidinol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to interact with biological targets by increasing its lipophilicity and metabolic stability. The ethylamino group can participate in hydrogen bonding and electrostatic interactions with target proteins, while the hydroxyl group can form additional hydrogen bonds. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Substituent Variations on the Pyrimidine Ring

A comparison of structural analogs highlights how substituent position and identity affect physicochemical and biological properties:

Functional Group Modifications

- Hydroxyl vs. Ester Groups: Ethyl 6-amino-2-(trifluoromethyl)pyrimidine-4-carboxylate () replaces the hydroxyl group with an ester, significantly increasing lipophilicity and altering metabolic pathways.

- Amino vs. Alkylamino Groups: Ethylamino (target) vs. dimethylamino () affects basicity and hydrogen-bonding capacity, influencing receptor interactions in biological systems.

Data Tables

Table 1: Physicochemical Properties of Selected Pyrimidines

Biologische Aktivität

Overview

2-(Ethylamino)-6-(trifluoromethyl)-4-pyrimidinol is a pyrimidine derivative notable for its diverse biological activities. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential therapeutic applications. The molecular formula for this compound is CHFNO, with a molecular weight of 207.16 g/mol .

Chemical Structure and Properties

The chemical structure of this compound features a pyrimidine ring substituted with an ethylamino group and a trifluoromethyl group at specific positions. This structural configuration significantly influences its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds containing the trifluoromethyl group exhibit enhanced antimicrobial properties. For instance, derivatives similar to this compound have shown promising activity against various bacterial strains, including Mycobacterium tuberculosis. In one study, a related trifluoromethyl pyrimidinone series demonstrated an MIC (Minimum Inhibitory Concentration) as low as 4.9 μM against M. tuberculosis, indicating strong bactericidal activity .

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties have also been explored. Pyrimidine derivatives, particularly those with similar structural features, have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. In vitro studies revealed that certain derivatives exhibited significant COX-2 inhibition, comparable to established anti-inflammatory drugs like celecoxib .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, such as COX-1 and COX-2.

- Bacterial Targeting : The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with bacterial targets.

Case Studies

- Study on Antimicrobial Activity :

- Study on Anti-inflammatory Effects :

Comparative Analysis with Similar Compounds

| Compound Type | Biological Activity | Notable Features |

|---|---|---|

| Trifluoromethyl Pyrimidines | Antimicrobial, Anti-inflammatory | Enhanced lipophilicity |

| Pyrazolo[1,5-a]pyrimidines | Similar enzyme inhibition and antimicrobial activity | Fused ring structure |

| 1,2,4-Triazolo[1,5-a]pyrimidines | Potential medicinal properties | Diverse functionalization possibilities |

Q & A

Q. What are the common synthetic routes for 2-(Ethylamino)-6-(trifluoromethyl)-4-pyrimidinol, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves reductive amination or nucleophilic substitution. For example, in analogous pyrimidine derivatives, 6-trifluoromethyl pyrimidine precursors are functionalized via reductive amination using sodium cyanoborohydride (NaBH₃CN) under mildly acidic conditions (pH ~6) to introduce the ethylamino group . Optimization includes solvent selection (e.g., dry methanol for moisture-sensitive steps), inert atmosphere (argon), and controlled stoichiometry of reactants. For trifluoromethyl group introduction, halogen-exchange reactions or direct fluorination using agents like trifluoromethyl copper complexes are common. Yields can vary significantly (45–87%) depending on substituent compatibility and intermediate stability .

Q. What spectroscopic and analytical techniques are used to characterize this compound?

Methodological Answer: Key techniques include:

- ¹H/¹³C NMR : To confirm the ethylamino group (δ ~2.5–3.5 ppm for NH-CH₂-CH₃) and trifluoromethyl substitution (¹³C signals split due to J-coupling with fluorine) .

- IR Spectroscopy : Detection of hydroxyl (3200–3500 cm⁻¹) and amine (3300–3400 cm⁻¹) stretches .

- Melting Point Analysis : High decomposition points (>300°C) indicate thermal stability, common in trifluoromethyl-substituted pyrimidines .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., C₇H₉F₃N₃O) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s electronic properties and biological interactions?

Methodological Answer: The trifluoromethyl group enhances lipophilicity (logP increase by ~1–2 units) and metabolic stability by reducing oxidative metabolism. Electron-withdrawing effects polarize the pyrimidine ring, altering reactivity in nucleophilic substitutions. Computational studies (e.g., DFT) can quantify these effects by analyzing frontier molecular orbitals and electrostatic potential maps. In biological systems, the group may improve target binding via hydrophobic interactions, as seen in enzyme inhibitors like dihydrofolate reductase (DHFR) .

Q. How can researchers resolve contradictory bioactivity data across studies involving this compound?

Methodological Answer: Discrepancies often arise from assay variability (e.g., cell line specificity, concentration ranges) or impurities. To address this:

Q. What strategies are effective in designing derivatives for structure-activity relationship (SAR) studies?

Methodological Answer: Focus on modifying:

- Ethylamino group : Replace with bulkier amines (e.g., cyclopropylamino) to assess steric effects on target binding.

- Trifluoromethyl position : Introduce substituents at adjacent positions to evaluate electronic modulation.

- Hydroxyl group : Esterify or alkylate to study solubility-bioactivity trade-offs. Computational docking (e.g., AutoDock Vina) and QSAR models prioritize derivatives for synthesis .

Q. What are the best practices for handling and storing this compound to ensure stability?

Methodological Answer:

- Storage : Under argon at –20°C in amber vials to prevent photodegradation.

- Handling : Use gloveboxes for moisture-sensitive steps; avoid contact with strong acids/bases to prevent decomposition.

- Waste Disposal : Segregate halogenated waste and consult EPA guidelines for incineration or professional disposal services .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.